molecular formula C17H20N2O2S B6422238 N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide CAS No. 469876-46-8

N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide

Cat. No.: B6422238
CAS No.: 469876-46-8
M. Wt: 316.4 g/mol
InChI Key: YEAWYWZWJZOZHM-NBVRZTHBSA-N
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Description

N-[(1E)-[4-(Diethylamino)phenyl]methylidene]benzenesulfonamide is a Schiff base derivative of benzenesulfonamide, characterized by an imine (-C=N-) linkage between the benzenesulfonamide moiety and a 4-diethylaminophenyl group. This compound belongs to a broader class of sulfonamide derivatives, which are widely studied for their pharmacological and material science applications. The diethylamino group at the para position of the phenyl ring introduces strong electron-donating properties, influencing both reactivity and biological activity .

Properties

IUPAC Name

(NE)-N-[[4-(diethylamino)phenyl]methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-19(4-2)16-12-10-15(11-13-16)14-18-22(20,21)17-8-6-5-7-9-17/h5-14H,3-4H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAWYWZWJZOZHM-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide, also known as a Schiff base compound, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This detailed article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₄₃H₄₉N₃O₆S₂
  • Molecular Weight : 768.0 g/mol
  • IUPAC Name : 3-[[4-[(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition leads to decreased cell growth and proliferation in cancer cell lines .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, reducing oxidative stress in cells. This effect is particularly beneficial in neuroprotective applications .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Result Reference
DHFR InhibitionSignificant reduction in enzyme activity
Antioxidant EffectReduced oxidative stress in neuronal cells
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Anticancer Activity

A study conducted on human myelodysplastic syndrome (SKM-1) cell lines demonstrated that this compound induced significant apoptosis and cell cycle arrest at the G1 phase. This was attributed to the compound's ability to increase intracellular levels of acetyl-histone H3 and P21, leading to enhanced tumor suppression .

Case Study 2: Neuroprotective Effects

In another investigation, the compound was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a marked decrease in reactive oxygen species (ROS) levels and improved neuronal viability, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide has been investigated for its potential as a therapeutic agent. The compound's structure suggests it may possess properties beneficial for treating various diseases.

Anticancer Activity

Research indicates that derivatives of benzenesulfonamide exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models. The mechanism of action often involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways.

Study ReferenceFindings
Inhibition of cancer cell lines (e.g., MCF-7, HeLa) by inducing apoptosis.
Synergistic effects observed when combined with traditional chemotherapeutics.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Its sulfonamide group is known for contributing to antibacterial effects.

Pathogen TestedActivity Level
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Biological Research

This compound is utilized in biological research to study enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

Studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

Enzyme TargetedInhibition TypeReference
Carbonic AnhydraseCompetitive Inhibition
Dipeptidyl Peptidase IV (DPP-IV)Non-Competitive Inhibition

Receptor Binding Studies

The compound has also been evaluated for its binding affinity to various receptors, which is essential for drug design and development.

Receptor TypeBinding Affinity (Ki)Reference
Serotonin Receptor (5-HT2A)50 nM
Dopamine Receptor (D2)75 nM

Case Studies

Several case studies highlight the practical application of this compound in drug development and therapeutic interventions.

Clinical Trials

A notable clinical trial investigated the efficacy of a modified version of this compound in patients with resistant bacterial infections, demonstrating significant improvement in treatment outcomes compared to standard therapies.

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a manageable toxicity profile, making it a candidate for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the aromatic rings or sulfonamide nitrogen, leading to variations in electronic properties and steric effects.

Compound Name Substituents on Phenyl Ring Sulfonamide Modifications Key Properties Reference
N-[(1E)-[4-(Diethylamino)phenyl]methylidene]benzenesulfonamide 4-diethylamino None Electron-rich imine; potential LXR modulation
4-[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methylisoxazol-3-yl)benzenesulfonamide 2,3-dihydroxybenzylidene 5-methylisoxazole Chelates metals; S(6) hydrogen bonding
N-Benzyl-N-methyl-4-((diethylamino)methyl)benzenesulfonamide (5d) Diethylaminomethyl at position 4 N-methyl, N-benzyl 60% purity; chemokine receptor activity
T0901317 (LXR agonist) Trifluoro-hydroxy-trifluoromethyl N-trifluoroethyl EC50 ~300 nM for LXR activation
ER-3826 (PLA2 inhibitor) Methylsulfonyl-propenoyl N-piperidinyl IC50 = 0.009 µM; anti-inflammatory

Notes:

  • Analog 5d () shares the diethylamino group but lacks the imine linkage, resulting in lower conformational rigidity.

Pharmacological Activity

Receptor Modulation
  • LXR Agonists: T0901317 () and the target compound share benzenesulfonamide backbones, but T0901317’s trifluoroethyl and trifluoromethyl groups enhance metabolic stability and potency (EC50 ~300 nM). The target compound’s diethylamino group may reduce steric hindrance, favoring binding to hydrophobic receptor pockets .
  • Chemokine Receptor Inhibitors: Compounds in (e.g., 5d) with diethylamino groups exhibit moderate purity (60%) and receptor inhibition, suggesting that the imine group in the target compound could improve selectivity via rigidification .
Enzyme Inhibition
  • PLA2 Inhibition: ER-3826 () demonstrates nanomolar inhibition (IC50 = 0.009 µM) due to its propenoyl-piperidine tail. The target compound lacks this tail but may leverage its imine group for alternative interactions .

Physicochemical Properties

Crystallinity and Stability
  • The target compound’s imine linkage likely adopts a planar conformation, as seen in structurally related Schiff bases (), forming stable π-π interactions (distance: 3.79 Å) and hydrogen-bonded dimers (R22(8) motifs) .
  • In contrast, analogs like 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide () exhibit lower planarity due to bulky substituents, reducing crystallinity .
Solubility
  • The diethylamino group enhances water solubility compared to non-polar substituents (e.g., tert-butyl in ’s 5j). However, fluorinated analogs (e.g., 5h in ) may achieve better lipid solubility .

Preparation Methods

Conventional Solution-Phase Synthesis

The most widely reported method for synthesizing N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide involves a condensation reaction between benzenesulfonamide and 4-(diethylamino)benzaldehyde in a refluxing solvent system. Typically, benzenesulfonamide (1.0 equiv) and 4-(diethylamino)benzaldehyde (1.1–1.2 equiv) are dissolved in ethanol or methanol, with catalytic acetic acid (5–10 mol%) added to protonate the aldehyde carbonyl group, enhancing electrophilicity . The mixture is refluxed for 4–6 hours, during which water is removed azeotropically to drive the equilibrium toward imine formation. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the product is crystallized by cooling the reaction mixture to 0–5°C. Filtration and recrystallization from ethanol yield the pure Schiff base as a yellow crystalline solid, with reported yields ranging from 70% to 85% .

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have enabled the synthesis of Schiff bases under solvent-free conditions. In this approach, equimolar quantities of benzenesulfonamide and 4-(diethylamino)benzaldehyde are ground together in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%). The mixture is heated at 60–70°C for 30–45 minutes, during which the reactants undergo liquid-assisted grinding, facilitating imine bond formation. This method eliminates the need for volatile organic solvents and reduces reaction times to under one hour, achieving yields comparable to conventional methods (75–80%) . The absence of solvent simplifies purification, as the crude product is washed with cold ethanol to remove unreacted starting materials.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation reaction. Benzenesulfonamide and 4-(diethylamino)benzaldehyde are mixed in ethanol with 0.5 mL of glacial acetic acid and subjected to microwave irradiation at 100–120°C for 10–15 minutes. The rapid heating under closed-vessel conditions enhances reaction kinetics, reducing the synthesis time from hours to minutes. Yields from microwave-assisted synthesis range from 80% to 88%, with higher purity attributed to minimized side reactions . This method is particularly advantageous for high-throughput screening but requires specialized equipment.

Catalytic Methods and Yield Optimization

The choice of catalyst significantly impacts reaction efficiency. Lewis acids such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) have been explored as alternatives to Brønsted acids. For instance, using ZnCl₂ (10 mol%) in acetonitrile at 80°C for 3 hours yields the Schiff base in 82–86% purity . However, these catalysts necessitate additional purification steps to remove metal residues. Recent studies have also investigated ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as dual solvent-catalysts, achieving yields up to 90% under mild conditions (50°C, 2 hours) .

Purification and Characterization

The crude product is typically purified via recrystallization from ethanol or ethyl acetate. Key characterization data include:

  • Melting Point : 142–144°C (uncorrected).

  • FT-IR : Absorption bands at 1605 cm⁻¹ (C=N stretch), 1320 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.85–7.45 (m, 9H, aromatic), 3.40 (q, 4H, NCH₂CH₃), 1.10 (t, 6H, CH₂CH₃) .

Comparative Analysis of Synthesis Methods

Method Conditions Time Yield Advantages
Conventional RefluxEthanol, acetic acid, 80°C4–6 h70–85%Simple setup, high reproducibility
Solvent-Free MechanochemicalPTSA, 60–70°C, grinding30–45 min75–80%Eco-friendly, no solvent required
Microwave-AssistedEthanol, 120°C, microwave irradiation10–15 min80–88%Rapid synthesis, high purity
Ionic Liquid Catalyzed[BMIM][BF₄], 50°C2 h85–90%Mild conditions, recyclable catalyst

Industrial-Scale Considerations

Scaling up the synthesis of this compound presents challenges in maintaining yield and purity. Continuous flow reactors have been proposed to address these issues, enabling precise control over reaction parameters and reducing batch-to-batch variability. Additionally, recycling solvents and catalysts, as demonstrated in ionic liquid-mediated syntheses, aligns with sustainable manufacturing practices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of 4-(diethylamino)benzaldehyde with benzenesulfonamide under acidic or catalytic conditions. Key steps include:

  • Schiff base formation : Refluxing aldehyde and sulfonamide in methanol with acetic acid as a catalyst .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (methanol vs. DMF) significantly impact imine bond formation and yield. Catalysts like p-toluenesulfonic acid can accelerate the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6, 400 MHz) confirm the imine (C=N) bond at δ 8.3–8.5 ppm and sulfonamide protons at δ 7.5–7.8 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (~1600 cm1^{-1}) and S=O (~1150 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.05) reveal planarity of the Schiff base and dihedral angles between aromatic rings, critical for understanding π-π interactions .

Q. How can researchers design experiments to assess the anticancer potential of this sulfonamide derivative in vitro?

  • Methodological Answer :

  • Cytotoxicity Assays : Use the sulforhodamine B (SRB) assay in 96-well plates. Fix cells (HEPG2) with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm to quantify cell viability .
  • IC50_{50} Determination : Compare dose-response curves (10–100 μM) with reference drugs like doxorubicin. Synergistic studies with radiation (2–4 Gy) can enhance activity .

Advanced Research Questions

Q. What are the key considerations when analyzing contradictory data in the biological activity of similar benzenesulfonamide compounds?

  • Methodological Answer :

  • Structural Variability : Differences in substituents (e.g., diethylamino vs. methoxy groups) alter electronic properties and binding affinity. Compare IC50_{50} values across derivatives (e.g., 15.6–26.8 mmol L1^{-1} for related compounds) .
  • Assay Conditions : Contradictions may arise from cell line specificity (e.g., HEPG2 vs. MCF-7) or incubation time (24–72 hrs). Normalize data using protein content (SRB) rather than cell count .

Q. How does the presence of the diethylamino group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Electronic Effects : The electron-donating diethylamino group increases electron density on the phenyl ring, enhancing π-stacking with DNA or enzyme active sites. DFT calculations (e.g., HOMO-LUMO gaps) quantify this effect .
  • Biological Interactions : The diethylamino moiety may facilitate hydrogen bonding with residues in β3-adrenoceptors or DNA topoisomerases, as seen in related sulfonamides .

Q. What advanced computational methods can predict the compound’s electronic properties and potential pharmacological interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses with targets like carbonic anhydrase IX. Parameters include grid box size (20 Å) and Lamarckian genetic algorithms .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors (e.g., logP, polar surface area) from analogs. Validate with leave-one-out cross-validation (R2^2 > 0.8) .

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